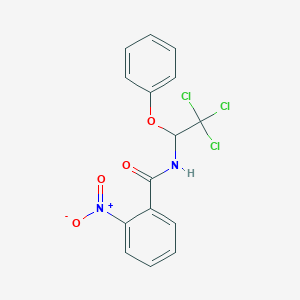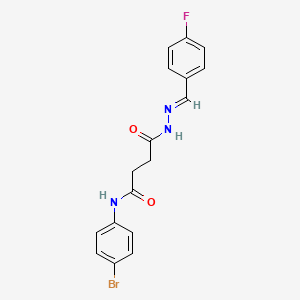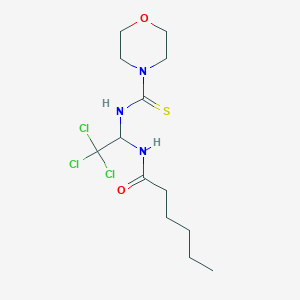
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide is a complex organic compound with the molecular formula C12H20Cl3N3O2S. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a morpholine ring, and a hexanamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-morpholinylcarbothioyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with hexanoyl chloride to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group and morpholine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the application and context of use.
相似化合物的比较
Similar Compounds
N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)amino)ethyl)benzamide: Similar structure but with a benzamide moiety instead of hexanamide.
N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)amino)ethyl)-1-naphthamide: Contains a naphthamide group, offering different chemical properties.
Uniqueness
N-(2,2,2-Trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexanamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
属性
分子式 |
C13H22Cl3N3O2S |
|---|---|
分子量 |
390.8 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-(morpholine-4-carbothioylamino)ethyl]hexanamide |
InChI |
InChI=1S/C13H22Cl3N3O2S/c1-2-3-4-5-10(20)17-11(13(14,15)16)18-12(22)19-6-8-21-9-7-19/h11H,2-9H2,1H3,(H,17,20)(H,18,22) |
InChI 键 |
KNTDLMGIWNBELZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)N1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11699244.png)
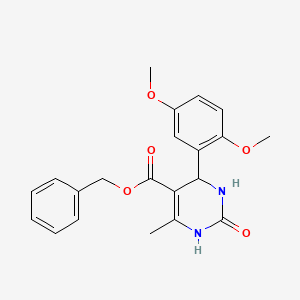
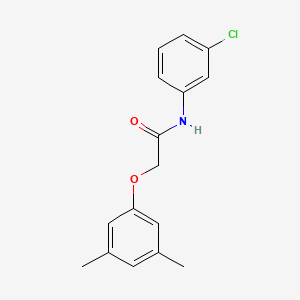
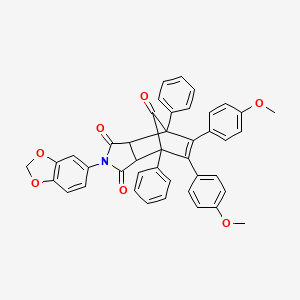
![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)

![(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699273.png)

![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
